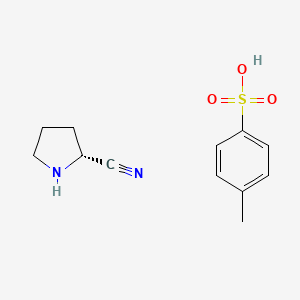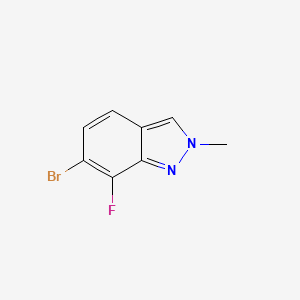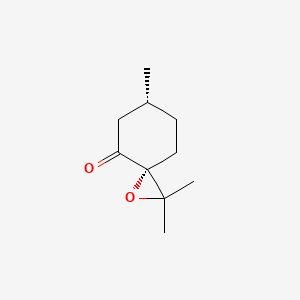
2-(4-Aminophenyl)ethanethiol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)ethanethiol;hydrochloride is a chemical compound with the molecular formula C8H12ClNS. It is an organic compound that contains both an amine group and a thiol group, making it a versatile molecule in various chemical reactions. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethanethiol;hydrochloride can be achieved through several methods. One common method involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with thiourea to yield 2-(4-nitrophenyl)ethanethiol. Finally, the nitro group is reduced to an amine group using hydrogenation or other reducing agents, resulting in 2-(4-Aminophenyl)ethanethiol. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Aminophenyl)ethanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-(4-Aminophenyl)ethanethiol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Aminophenyl)ethanethiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Aminophenyl)ethanethiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This compound can also act as a reducing agent, influencing redox-sensitive pathways in cells. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)ethanol: Contains an alcohol group instead of a thiol group.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of an ethyl chain.
Cysteamine: Contains a simpler structure with an amine and thiol group on an ethane backbone
Uniqueness
2-(4-Aminophenyl)ethanethiol;hydrochloride is unique due to the presence of both an amine and a thiol group on an aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)ethanethiol;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H |
InChI 键 |
ZUHKKTFCGQFOJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCS)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)






![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)
